PBDE 175

Descripción general

Descripción

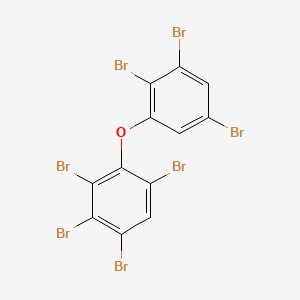

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is commonly used in various consumer products to reduce flammability. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to diphenyl ether in a reactor, with careful monitoring of temperature and reaction time to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often involve reagents like sodium iodide or silver fluoride.

Major Products Formed

The major products formed from these reactions include various brominated phenols, lower brominated diphenyl ethers, and halogen-substituted diphenyl ethers .

Aplicaciones Científicas De Investigación

Flame Retardant Properties

- Textiles : PBDE 175 is utilized in upholstery and clothing to enhance fire resistance. The compound's effectiveness in slowing down ignition times has made it a preferred choice in the textile industry.

- Electronics : In electronic devices, this compound helps prevent fires caused by overheating or electrical faults. Its application is crucial in consumer electronics, including televisions and computers.

Environmental Persistence

PBDEs, including this compound, are known for their persistence in the environment. They do not easily degrade, leading to bioaccumulation in wildlife and humans. Studies have shown that these compounds can be detected in various environmental matrices such as soil, water, and sediments .

Human Exposure

Research indicates that PBDEs can accumulate in human tissues, leading to potential health risks. For instance, studies have linked prenatal exposure to PBDEs with adverse developmental outcomes in children, including cognitive impairments and behavioral issues .

Case Studies

- A study involving maternal serum samples found significant associations between prenatal PBDE concentrations and reduced reading skills and intelligence scores in children at age eight .

- Another investigation highlighted the presence of PBDEs in human breast milk, suggesting that nursing infants might be exposed to these compounds through lactation .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Textiles | Upholstery and clothing | Enhances fire resistance |

| Electronics | Consumer electronics | Prevents fires from overheating |

| Environmental Impact | Bioaccumulation | Detected in soil, water, and sediments |

| Health Risks | Prenatal exposure | Linked to cognitive impairments in children |

Regulatory Status

Due to health concerns associated with PBDE exposure, many countries have implemented regulations limiting or banning the use of certain PBDE congeners. For example, while penta- and octa-BDE formulations have been banned in the U.S., deca-BDE continues to be used under specific conditions .

Mecanismo De Acción

The mechanism of action of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether involves its ability to interfere with the combustion process. The high bromine content helps to quench free radicals generated during combustion, thereby slowing down or preventing the spread of fire. Additionally, the compound can disrupt endocrine function by mimicking or blocking hormone activity, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2,2’,3,4,4’,5,6-Heptabromodiphenyl ether: Another PBDE with a slightly different bromination pattern.

2,2’,3,4,4’,6,6’-Heptabromodiphenyl ether: Differing in the position of bromine atoms.

2,3,3’,4,4’,5,6-Heptabromodiphenyl ether: Similar structure but different bromination sites.

Uniqueness

2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Its high bromine content makes it particularly effective as a flame retardant, while its structural configuration influences its reactivity and environmental behavior .

Actividad Biológica

Polybrominated diphenyl ethers (PBDEs) are a class of flame retardants that have raised concerns due to their persistence in the environment and potential adverse health effects. Among these compounds, PBDE 175 has garnered attention for its biological activity, particularly its interactions with various biological systems and potential toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cellular systems, mechanisms of action, and implications for human health.

Overview of this compound

This compound, specifically known as 2,2',4,4',5-pentabromodiphenyl ether, is one of the many congeners in the PBDE family. It is used primarily as a flame retardant in various consumer products. Its chemical structure contributes to its biological activity, influencing how it interacts with cellular components and biological pathways.

Transport and Uptake

Research indicates that PBDEs, including this compound, can interact with hepatic organic anion transporting polypeptides (OATPs). These transporters play a crucial role in the uptake of various substrates into liver cells. A study demonstrated that PBDE congeners inhibited the uptake of estradiol-17-β-glucuronide and estrone-3-sulfate by OATP1B1 and OATP1B3 in a concentration-dependent manner. Kinetic studies revealed that this compound and related congeners exhibited significant affinity for these transporters, suggesting a mechanism by which they may disrupt normal hormonal signaling pathways in the liver .

Antiviral Activity

This compound has shown promising antiviral properties. It was identified as an inhibitor of hepatitis C virus non-structural protein 3 (NS3 helicase) through high-throughput screening methods. The presence of a phenolic hydroxyl group in its structure appears to enhance its inhibitory activity against viral replication. Additionally, studies have indicated that PBDEs can inhibit the promoter region of hepatitis B virus (HBV), affecting HBV production in human hepatocyte carcinoma cells .

Cell Cycle Arrest

In vitro studies have reported that this compound can induce cell cycle arrest in cancer cell lines. For instance, treatment with this compound resulted in approximately 80% of MCF-7 breast cancer cells being arrested in the G1 phase under serum-free conditions. This effect indicates that this compound may interfere with signaling pathways necessary for cell cycle progression .

Cytotoxic Effects

The compound has also been evaluated for cytotoxicity across various cell types. In human Hep2 cells, exposure to this compound resulted in a notable decrease in metabolic activity after just one hour. At higher concentrations, significant cytotoxic effects were observed, including hemolysis in red blood cells . The minimum inhibitory concentration (MIC) for certain bacterial strains was found to be between 0.4 µg/mL to 3.7 µg/mL, demonstrating its antimicrobial properties as well .

Toxicokinetics

Toxicokinetic studies have shown that PBDEs are well absorbed and distributed to lipid-rich tissues following exposure. For example, BDE-47 (a related congener) demonstrated a long half-life and was primarily eliminated through urine. Such pharmacokinetic behavior suggests potential bioaccumulation risks associated with chronic exposure to PBDEs like this compound .

Environmental Impact

The persistence of PBDEs in the environment raises concerns about their accumulation in biological systems and potential health impacts on humans and wildlife. Biomonitoring studies have indicated significant variability in PBDE levels among populations, highlighting the need for ongoing assessment of exposure risks .

Summary Table of Biological Activities

| Activity | Effect | Concentration |

|---|---|---|

| OATP Inhibition | Inhibits estradiol uptake | Concentration-dependent |

| Antiviral Activity | Inhibits HBV and HCV replication | Specific IC50 values |

| Cell Cycle Arrest | G1-phase arrest | Serum-free conditions |

| Cytotoxicity | Decreased metabolic activity | MIC: 0.4 - 3.7 µg/mL |

Propiedades

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,3,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-5(14)9(17)8(2-4)20-12-7(16)3-6(15)10(18)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATZWTXATDYQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879972 | |

| Record name | BDE-175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-22-7 | |

| Record name | 2,2',3,3',4,5',6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1L0E8Z9N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.